- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements, Organometallics, 2006, 25(6), 1344-1358
Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoat ist eine hochreine chemische Verbindung mit der Summenformel C11H11NO4. Diese Verbindung zeichnet sich durch ihre vielseitige Reaktivität aus, insbesondere als Schlüsselintermediat in organischen Synthesen. Die Präsenz der Pyridin- und Dicarbonylgruppen ermöglicht eine breite Palette von Reaktionen, einschließlich Kondensationen und nucleophilen Additionen. Aufgrund seiner stabilen Struktur eignet es sich besonders für die Herstellung komplexer heterocyclischer Verbindungen, die in der pharmazeutischen Forschung und Entwicklung von Bedeutung sind. Die hohe Reinheit und reproduzierbare Qualität machen es zu einem zuverlässigen Reagenz in anspruchsvollen chemischen Prozessen.
92288-93-2 structure
Product Name:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
CAS-Nr.:92288-93-2
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD08056636
CID:998330
PubChem ID:12171345
Update Time:2025-11-01
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
- 4-(2-pyridyl)-2
- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
- 4-dioxobutanoic acid ethyl ester
- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
- ethyldioxopyridinylbutanoate
- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
- Ethyl α,γ-dioxo-2-pyridinebutanoate
- DTXSID20479133
- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
- J-520673
- W17769
- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
- DA-34381
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
- MFCD08056636
- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
- SY027450
- AKOS000210401
- 5Z-0610
- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
- FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SCHEMBL1065225
- 92288-93-2
- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
-
- MDL: MFCD08056636
- Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
- InChI-Schlüssel: FBIPIHMTJUPZJB-UHFFFAOYSA-N
- Lächelt: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 221.06900
- Monoisotopenmasse: 221.06880783g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 6
- Komplexität: 288
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 73.3Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 70-72°
- PSA: 73.33000
- LogP: 0.78660
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B124770-50mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124770-100mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124770-500mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Matrix Scientific | 044960-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 1g |
$151.00 | 2023-09-09 | |
| Matrix Scientific | 044960-500mg |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 500mg |
$118.00 | 2023-09-09 | |
| Matrix Scientific | 044960-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 5g |
$332.00 | 2023-09-09 | |
| Chemenu | CM173494-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 5g |
$311 | 2021-08-05 | |
| Alichem | A029184950-5g |
Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate |
92288-93-2 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR470834-1g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 1g |
£124.00 | 2025-02-20 | ||
| Apollo Scientific | OR470834-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 5g |
£370.00 | 2025-02-20 |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; rt; 18 h, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Ethanol ; 20 h, rt
Referenz
- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 0 °C; 18 h, rt
1.2 0 °C; 18 h, rt
Referenz
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ; 14 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 50 °C
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
Referenz
- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; -78 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; overnight, 0 °C → rt
Referenz
- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 2 h, 50 °C
Referenz
- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Verwandte Literatur
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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